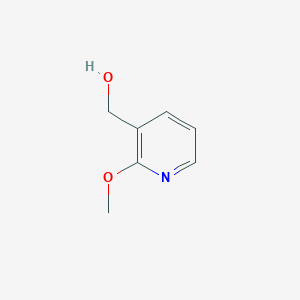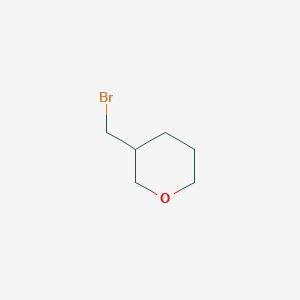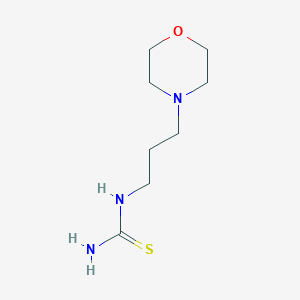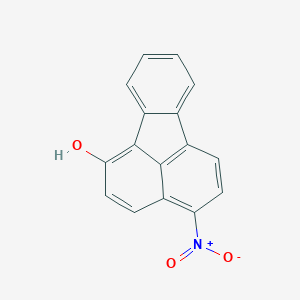
o-Tolylacetyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Tolylacetyl-coenzyme A (o-Tolylacetyl-CoA) is a biochemical compound that plays a crucial role in the metabolism of certain amino acids and fatty acids in living organisms. It is a derivative of coenzyme A, which is involved in several metabolic pathways in the body. The compound has gained significant attention in scientific research due to its potential applications in the treatment of various metabolic disorders.
Mecanismo De Acción
The mechanism of action of o-Tolylacetyl-CoA involves its role in the metabolism of certain amino acids and fatty acids. The compound is involved in the breakdown of these molecules, which results in the production of energy. It also plays a crucial role in the synthesis of certain molecules, including cholesterol and fatty acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of o-Tolylacetyl-CoA are numerous. The compound is involved in several metabolic pathways, including the breakdown of amino acids and fatty acids, as well as the synthesis of cholesterol and fatty acids. It has been found to play a critical role in the regulation of blood sugar levels, making it an essential component in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using o-Tolylacetyl-CoA in lab experiments include its availability and ease of synthesis. The compound can be synthesized using chemical or enzymatic methods, making it readily available for use in experiments. However, the limitations of using o-Tolylacetyl-CoA in lab experiments include its instability and potential toxicity.
Direcciones Futuras
There are several future directions for research on o-Tolylacetyl-CoA. One potential area of research is the development of new methods for synthesizing the compound, which could lead to improved efficiency and reduced toxicity. Another area of research is the investigation of the compound's potential applications in the treatment of metabolic disorders, including diabetes and obesity. Additionally, research could be conducted to explore the potential use of o-Tolylacetyl-CoA in the development of new drugs for the treatment of these disorders.
Métodos De Síntesis
The synthesis of o-Tolylacetyl-CoA can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing o-Tolylacetyl-CoA is through chemical synthesis, which involves the reaction of toluene with acetyl-CoA in the presence of a catalyst.
Aplicaciones Científicas De Investigación
O-Tolylacetyl-CoA has been extensively studied for its potential applications in scientific research. It has been found to play a critical role in the metabolism of certain amino acids and fatty acids, making it an essential component in several metabolic pathways. The compound has been studied for its potential applications in the treatment of metabolic disorders such as diabetes, obesity, and metabolic syndrome.
Propiedades
Número CAS |
124924-91-0 |
|---|---|
Fórmula molecular |
C30H44N7O17P3S |
Peso molecular |
899.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-6-4-5-7-18(17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
CKDWRFBMURSRHQ-FUEUKBNZSA-N |
SMILES isomérico |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Sinónimos |
2-tolylacetyl-CoA 2-tolylacetyl-coenzyme A coenzyme A, 2-tolylacetyl- o-tolylacetyl-coenzyme A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)


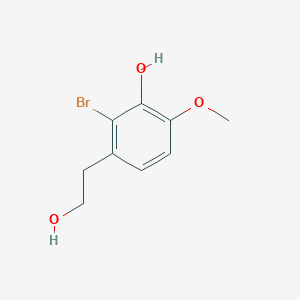
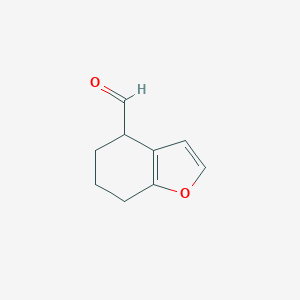
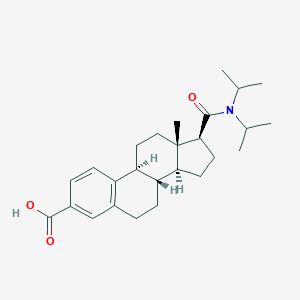
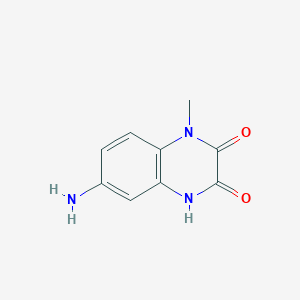
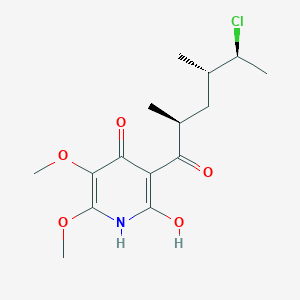
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
